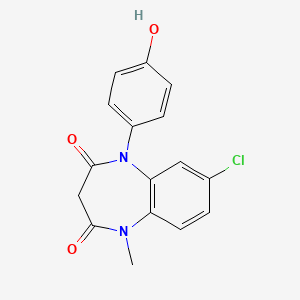

4'-Hydroxyclobazam

Description

Structure

3D Structure

Properties

CAS No. |

70643-28-6 |

|---|---|

Molecular Formula |

C16H13ClN2O3 |

Molecular Weight |

316.74 g/mol |

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C16H13ClN2O3/c1-18-13-7-2-10(17)8-14(13)19(16(22)9-15(18)21)11-3-5-12(20)6-4-11/h2-8,20H,9H2,1H3 |

InChI Key |

NKSXJAYACJZMBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Biochemical Pathways of 4 Hydroxyclobazam Formation

Elucidation of Cytochrome P450 Enzyme Contributions in 4'-Hydroxyclobazam Biotransformation

The formation of this compound from its parent compound, clobazam, is a hydroxylation reaction mediated by specific CYP enzymes. Research has identified CYP2C18 and CYP2C19 as the primary catalysts in this biotransformation. nih.govpharmgkb.orgnih.govuky.edubionity.comdrugbank.com

Identification of CYP2C18 Activity in 4'-Hydroxylation

In vitro studies utilizing cDNA-expressed P450 isoforms have demonstrated that CYP2C18 is one of the enzymes responsible for the 4'-hydroxylation of clobazam. nih.govbionity.comdrugbank.comannapurnapharmacy.comdrugbank.comresearchgate.net This metabolic route contributes to the formation of this compound, which is considered an inactive metabolite. nih.govpharmgkb.org

Identification of CYP2C19 Activity in 4'-Hydroxylation

Alongside CYP2C18, CYP2C19 plays a significant role in the 4'-hydroxylation of clobazam. nih.govpharmgkb.orgnih.govbionity.comdrugbank.comannapurnapharmacy.comdrugbank.comresearchgate.net The involvement of CYP2C19 is particularly noteworthy due to its polymorphic nature, which can lead to interindividual variations in metabolism. nih.govwikipedia.orgnih.govmedlineplus.gov CYP2C19 is a key enzyme in the metabolism of numerous drugs, and its genetic variations can result in different metabolizer phenotypes, such as poor, intermediate, extensive, and ultra-rapid metabolizers. medlineplus.govmedsci.org

Differential Enzymatic Roles in Clobazam and Norclobazam (B161289) Hydroxylation to this compound

The hydroxylation process is not limited to clobazam itself. The major and active metabolite of clobazam, N-desmethylclobazam (norclobazam), also undergoes 4'-hydroxylation. Both CYP2C18 and CYP2C19 are involved in the hydroxylation of norclobazam to form 4'-hydroxy-N-desmethylclobazam. nih.govpharmgkb.orgnih.govresearchgate.net However, the primary pathway for norclobazam hydroxylation is predominantly catalyzed by CYP2C19. pharmgkb.orguky.edudrugbank.com This highlights a differential role of these enzymes, where they act on both the parent drug and its primary active metabolite to produce hydroxylated derivatives.

Further Biotransformation of this compound

Once formed, this compound is not an end-product of metabolism. It undergoes further biotransformation, primarily through demethylation.

Formation of 4'-Hydroxy-N-desmethylclobazam as a Subsequent Metabolite

Both this compound and norclobazam are further metabolized to a common subsequent metabolite, 4'-hydroxy-N-desmethylclobazam. nih.govpharmgkb.orgdrugbank.com This indicates two distinct pathways converging to the same inactive metabolite. nih.govpharmgkb.org In one pathway, clobazam is first hydroxylated to this compound, which is then demethylated. In the other, clobazam is first demethylated to norclobazam, which is then hydroxylated.

Enzymatic Demethylation of this compound mediated by CYP2C9, CYP2B6, and CYP3A4

The demethylation of this compound to form 4'-hydroxy-N-desmethylclobazam is carried out by a different set of CYP enzymes. nih.govpharmgkb.org Specifically, this reaction is mediated by CYP2C9, CYP2B6, and CYP3A4. nih.govpharmgkb.orgpharmgkb.org These enzymes are crucial for the metabolism of a wide range of drugs, and their involvement in the further breakdown of this compound underscores the complexity of clobazam's metabolic cascade. frontiersin.orgmdpi.commayocliniclabs.comknmp.nlmdpi.comuspharmacist.comnih.gov

Table 1: Cytochrome P450 Enzymes in the Metabolism of Clobazam and its Metabolites

| Substrate | Metabolite | Catalyzing Enzyme(s) | Metabolic Reaction |

| Clobazam | This compound | CYP2C18, CYP2C19 nih.govpharmgkb.orgnih.govbionity.comdrugbank.comannapurnapharmacy.comdrugbank.comresearchgate.net | 4'-Hydroxylation |

| Norclobazam | 4'-hydroxy-N-desmethylclobazam | CYP2C18, CYP2C19 nih.govpharmgkb.orgnih.govresearchgate.net | 4'-Hydroxylation |

| This compound | 4'-hydroxy-N-desmethylclobazam | CYP2C9, CYP2B6, CYP3A4 nih.govpharmgkb.orgpharmgkb.org | Demethylation |

Enzymology and Reaction Kinetics of 4 Hydroxyclobazam Metabolism

In Vitro Kinetic Characterization of Cytochrome P450 Isoforms Involved in 4'-Hydroxyclobazam Metabolism

The formation of this compound from clobazam is catalyzed by specific cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have been instrumental in identifying the key enzymes and characterizing their kinetic properties.

Determination of Kinetic Parameters (Km, Vmax, CLint) for 4'-Hydroxylation

Studies using cDNA-expressed P450 isoforms have identified CYP2C19 and CYP2C18 as the enzymes responsible for the 4'-hydroxylation of clobazam. nih.govpharmgkb.orgnih.gov While specific kinetic parameters (Km, Vmax, and intrinsic clearance - CLint) for the direct 4'-hydroxylation of clobazam are not extensively detailed in the provided search results, the focus is often on the metabolism of its major active metabolite, N-desmethylclobazam (norclobazam).

However, the demethylation of this compound is carried out by CYP2C9, CYP2B6, and CYP3A4. nih.gov The hydroxylation of N-desmethylclobazam to 4'-hydroxy-N-desmethylclobazam is predominantly metabolized by CYP2C19. nih.govpharmgkb.org The kinetic parameters for this latter reaction have been determined, with a Km of 5.74 µM, a Vmax of 0.219 nmol/min/nmol P450, and a CLint of 38.2 µl/min/nmol P450. nih.gov

Table 1: Kinetic Parameters for the CYP2C19-Mediated Hydroxylation of N-desmethylclobazam

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Km | 5.74 | µM |

| Vmax | 0.219 | nmol/min/nmol P450 |

Data sourced from in vitro studies with recombinant CYP2C19. nih.gov

Inhibition and Induction Studies on this compound Formation

Inhibition studies provide further insight into the specific CYP isoforms involved in clobazam metabolism. For instance, omeprazole, a known inhibitor of CYP2C19, has been shown to inhibit the hydroxylation of N-desmethylclobazam by 26%. nih.gov This supports the role of CYP2C19 in this metabolic pathway.

The co-administration of stiripentol (B1682491), an antiepileptic drug, has a significant inhibitory effect on clobazam metabolism. tandfonline.comresearchgate.net Stiripentol markedly inhibits the formation of 4'-hydroxy-N-desmethylclobazam from norclobazam (B161289) by CYP2C19. tandfonline.com In vitro studies have determined the inhibition constant (Ki) of stiripentol for the CYP2C19-mediated hydroxylation of N-desmethylclobazam to be a competitive interaction with a Ki of 0.139 µM. researchgate.net

Induction of CYP enzymes can also alter the metabolic pathways. While specific induction studies focusing solely on this compound formation are not detailed, it is known that induction of CYP3A4 and/or inhibition of CYP2C19 can lead to increased plasma concentrations of norclobazam. nih.gov Conversely, induction of CYP2C19 can increase the elimination of norclobazam. nih.gov

Inter-individual Variability in this compound Metabolism

Significant variability in the metabolism of clobazam and its metabolites exists among individuals. This can be attributed to genetic factors and the influence of co-administered drugs.

Impact of Genetic Polymorphisms of CYP Enzymes on Metabolite Formation (e.g., CYP2C19)

The gene encoding for CYP2C19 is highly polymorphic, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. omjournal.orgebmconsult.com These genetic variations have a significant impact on the metabolism of clobazam and its metabolites. nih.gov

Since CYP2C19 is the primary enzyme responsible for the hydroxylation of the active metabolite norclobazam, individuals who are CYP2C19 poor metabolizers (carrying two non-functional alleles) exhibit a decreased ability to clear this metabolite. nih.govpharmgkb.org This can result in up to 7-fold higher serum concentrations of norclobazam in poor metabolizers compared to other phenotypes. pharmgkb.org Consequently, the formation of the downstream metabolite, 4'-hydroxy-N-desmethylclobazam, is also affected.

In a study of epileptic patients treated with clobazam, those carrying one mutated CYP2C19*2 allele had a significantly higher plasma metabolic ratio of N-desmethylclobazam to clobazam compared to those with the wild-type genotype. nih.gov This highlights the direct influence of CYP2C19 genetic polymorphisms on the metabolic pathway leading to hydroxylated metabolites. nih.gov

Influence of Co-administering Agents on Enzymatic Activity Related to this compound

The co-administration of other drugs can significantly alter the metabolism of clobazam by inhibiting or inducing the activity of CYP enzymes. nih.gov

As mentioned earlier, stiripentol is a potent inhibitor of CYP2C19 and CYP3A4. tandfonline.comresearchgate.net When co-administered with clobazam, stiripentol can lead to a 2-fold increase in clobazam concentrations and a 4 to 5-fold increase in N-desmethylclobazam concentrations. fda.gov This is due to the inhibition of the demethylation of clobazam (mediated by CYP3A4 and CYP2C19) and the subsequent hydroxylation of N-desmethylclobazam (mediated by CYP2C19). nih.govfda.gov

Other drugs that inhibit CYP2C19, such as omeprazole, can also affect this metabolic pathway. nih.gov The inhibition of CYP2C19 by such agents would be expected to decrease the formation of this compound and 4'-hydroxy-N-desmethylclobazam. Conversely, drugs that induce CYP3A4 could potentially alter the balance of metabolic pathways, though the specific impact on this compound formation is not explicitly detailed. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4'-hydroxy-N-desmethylclobazam |

| Clobazam |

| N-desmethylclobazam (norclobazam) |

| Omeprazole |

Analytical Methodologies for 4 Hydroxyclobazam Research

Quantitative Bioanalytical Techniques for 4'-Hydroxyclobazam Detection in Biological Matrices

The detection and quantification of this compound in biological samples such as plasma, serum, and urine primarily rely on chromatographic methods. These techniques offer high selectivity and sensitivity, which are essential for distinguishing the metabolite from the parent drug and other endogenous compounds.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-TOF)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of this compound and other clobazam metabolites in biological fluids. nih.govnih.govnih.govthermofisher.com This hybrid technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. jneonatalsurg.com LC-MS/MS methods are favored for their robustness, high throughput, and ability to quantify multiple analytes simultaneously over a wide range of concentrations. nih.govthermofisher.com

Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle-size columns, offers even faster and more efficient separations. youtube.com When coupled with a Time-of-Flight (TOF) mass spectrometer, UPLC-TOF-MS provides high-resolution mass data, enabling the accurate identification and quantification of metabolites in complex matrices like whole-body homogenates. mdpi.comnih.gov The high mass accuracy of TOF detectors helps in distinguishing between compounds with very similar masses. jneonatalsurg.commdpi.com

Sample preparation for LC-MS/MS analysis is a critical step to remove interferences from the biological matrix. nih.govmedipharmsai.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). medipharmsai.comresearchgate.net The choice of sample preparation method depends on the nature of the biological matrix and the desired sensitivity of the assay. medipharmsai.com

| Parameter | LC-MS/MS | UPLC-TOF-MS |

| Principle | Combines liquid chromatography for separation with tandem mass spectrometry for detection. jneonatalsurg.com | Utilizes smaller column particles for faster separation, coupled with a high-resolution mass spectrometer. youtube.commdpi.com |

| Primary Use | Gold standard for quantitative bioanalysis of drugs and metabolites in plasma, serum, and urine. nih.govnih.govnih.gov | High-resolution analysis, metabolite profiling, and quantification in complex biological matrices. jneonatalsurg.comnih.gov |

| Key Advantages | High sensitivity, specificity, and throughput; can analyze multiple compounds in a single run. nih.govjneonatalsurg.comveedalifesciences.com | Excellent mass accuracy, high resolution, and rapid analysis times. jneonatalsurg.commdpi.com |

| Common Matrices | Plasma, Serum, Urine. nih.govjneonatalsurg.com | Plasma, Tissue Homogenates. mdpi.comnih.gov |

| Sample Prep | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). medipharmsai.comresearchgate.net | Solid-Phase Extraction (SPE). mdpi.com |

Gas Chromatography for Metabolite Analysis and Separation

Gas chromatography (GC) is another powerful technique for separating and analyzing volatile and semi-volatile compounds. cuny.edulibretexts.org For the analysis of benzodiazepines like clobazam and its metabolites, GC is often coupled with a mass spectrometer (GC-MS) or an electron-capture detector (ECD). uc.pt While highly sensitive and specific, GC analysis of compounds like this compound can be challenging as they are often not sufficiently volatile. uc.pt

Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analytes before they can be analyzed by GC. uc.pt This additional sample preparation step can make the method more complex and time-consuming compared to LC-MS/MS. Despite this, GC-based methods have been successfully used for the quantification of clobazam and its metabolites in biological samples. uc.ptd-nb.info

| Technique | Detector | Requirement for this compound | Key Features |

| Gas Chromatography (GC) | Electron-Capture Detector (ECD) or Mass Spectrometer (MS) | Derivatization to increase volatility and thermal stability. uc.pt | High sensitivity and specificity, but requires extra sample preparation steps. uc.pt Used for volatile and semi-volatile compounds. libretexts.orgdrawellanalytical.com |

Immunoassay-Based Approaches for Metabolite Detection

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or antigen. univr.itnih.gov These methods are generally rapid and can be automated for high-throughput screening. univr.it

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique widely used for detecting and quantifying substances such as proteins and hormones. thermofisher.com In the context of drug metabolite analysis, a competitive ELISA format is often used. wikipedia.org In this setup, the this compound in a sample competes with a labeled version of the metabolite for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the metabolite in the sample.

While ELISA kits are commercially available for various compounds, the availability of a specific kit for this compound may be limited. A significant consideration for all immunoassays is the potential for cross-reactivity, where the antibody may bind to other structurally related compounds, such as the parent drug (clobazam) or other metabolites. vdoc.pub This can affect the specificity and accuracy of the results. vdoc.pub

Other Immunochemical Techniques (e.g., RIA, FPIA, EMIT)

Besides ELISA, other immunochemical techniques have been applied to the analysis of benzodiazepines, although their specific application to this compound is less commonly reported.

Radioimmunoassay (RIA) : This is a highly sensitive technique that uses a radiolabeled antigen. 213.55.90 It operates on a competitive binding principle similar to ELISA.

Fluorescence Polarization Immunoassay (FPIA) : FPIA is a homogeneous immunoassay where a fluorescently labeled drug competes with the unlabeled drug from the sample for antibody binding sites. univr.it213.55.90 The degree of polarization of the emitted fluorescent light is measured, which is inversely related to the concentration of the drug in the sample. 213.55.90

Enzyme Multiplied Immunoassay Technique (EMIT®) : This is another homogeneous immunoassay that does not require a separation step. It is frequently used for drug screening in urine.

The primary challenge with these immunoassay techniques remains the cross-reactivity of the antibodies with the parent drug and other metabolites, which can lead to an overestimation of the this compound concentration. vdoc.pub Therefore, positive results from immunoassays are often confirmed using a more specific method like LC-MS/MS. uc.pt

Validation Principles for this compound Bioanalytical Methods

The validation of a bioanalytical method is essential to ensure that it is suitable for its intended purpose and can provide reliable and reproducible results. nih.govau.dkich.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. nih.goveuropa.eu

A full validation is required when a new bioanalytical method is established. ich.org The key parameters that must be evaluated during method validation include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or concomitant medications. au.dkeuropa.eu

Accuracy : The closeness of the determined value to the nominal or known true value. au.dk

Precision : The closeness of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. uc.pt

Calibration Curve : This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. ich.org

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. uc.pt The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uc.ptnih.gov

Recovery : The extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. au.dk

Stability : The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability). au.dk

| Validation Parameter | Description | Importance |

| Selectivity | Differentiates analyte from other sample components. europa.eu | Ensures the measured signal is only from this compound, avoiding interference. |

| Accuracy | How close the measured value is to the true value. au.dk | Confirms the method provides correct concentration values. |

| Precision | Reproducibility of measurements on the same sample. uc.pt | Guarantees the method is consistent and reliable over time and across different runs. |

| LLOQ | Lowest concentration measured with acceptable accuracy/precision. nih.gov | Defines the lower boundary of the reliable measurement range. |

| Stability | Analyte stability under various storage and handling conditions. au.dk | Ensures that the sample concentration does not change from collection to analysis. |

| Matrix Effect | Influence of matrix components on analyte ionization. medipharmsai.com | Crucial for LC-MS/MS to ensure the biological matrix doesn't suppress or enhance the signal, leading to inaccurate results. |

Rigorous Assessment of Specificity and Sensitivity in Complex Matrices

The specificity of an analytical method is its ability to unequivocally measure the analyte of interest, this compound, in the presence of other components that may be expected to be present in the sample, such as endogenous substances, other metabolites, and co-administered drugs. europa.euoxford-analytical.co.uk In complex biological matrices like plasma, serum, or urine, achieving high specificity is a significant challenge. europa.euchromatographyonline.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its inherent high sensitivity and selectivity. uc.ptscielo.br The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection by monitoring a specific precursor ion to product ion transition for this compound. chromatographyonline.comnih.gov Chromatographic separation is also crucial to distinguish this compound from isomeric compounds that may have similar mass-to-charge ratios. chromatographyonline.com For instance, a study on the quantification of clobazam and its metabolite N-desmethylclobazam utilized an Agilent Zorbax Eclipse Plus C-18 RRHD column to achieve chromatographic separation. nih.gov

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For pharmacokinetic studies, a highly sensitive method is often required to measure low concentrations of the analyte. A reported LC-MS/MS method for clobazam and N-desmethylclobazam in human plasma achieved an LLOQ of 20 ng/mL for clobazam and 200 ng/mL for N-desmethylclobazam. nih.gov Another highly sensitive LC-MS/MS method for telmisartan (B1682998) in human plasma reported an LLOQ of 50 pg/mL. lcms.cz The development of methods with low LLOQs is critical for capturing the complete pharmacokinetic profile of this compound.

To ensure specificity, analytical methods are validated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and its internal standard. scielo.br The response of any interfering peaks should be significantly lower than the response at the LLOQ. scielo.br

Table 1: Specificity and Sensitivity Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. oxford-analytical.co.uk | No significant interference at the retention time of the analyte and internal standard. scielo.br |

| Sensitivity (LLOQ) | The lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio should be at least 5:1 or 10:1. Accuracy and precision should be within ±20%. |

Evaluation of Analytical Precision, Accuracy, and Recovery

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). uc.pt Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). europa.eubiopharminternational.com For a method to be considered precise, the CV% should generally be within ±15% for quality control (QC) samples and ±20% at the LLOQ. uc.pt

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. europa.eu It is determined by replicate analysis of samples containing known amounts of the analyte (QC samples). ijprt.org Accuracy is expressed as the percentage of the nominal concentration. biopharminternational.com The mean concentration should typically be within ±15% of the nominal value for QC samples and ±20% at the LLOQ. ijapbc.com

Recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. nih.gov It is a measure of the efficiency of the sample extraction procedure. Consistent and reproducible recovery is more important than high recovery.

A study quantifying dasatinib (B193332) in plasma reported intra- and inter-day precision with CVs ranging from 2.3% to 6.2% and 4.3% to 7.0%, respectively. scielo.br The accuracy was within 88.2% to 105.8% and 90.6% to 101.7% for intra- and inter-day measurements, respectively. scielo.br Another study on clobazam reported extraction efficiencies ranging from 76% to 99%. uc.pt

Table 2: Precision, Accuracy, and Recovery Data from a Representative Analytical Method Validation

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Intra-Day Accuracy (% of Nominal) | Inter-Day Accuracy (% of Nominal) |

| LLOQ | 1 | 6.2 | 7.0 | 105.8 | 101.7 |

| Low QC | 3 | 4.5 | 5.1 | 98.5 | 99.2 |

| Medium QC | 50 | 2.3 | 4.3 | 95.0 | 97.8 |

| High QC | 80 | 3.1 | 4.8 | 101.2 | 100.5 |

Data is hypothetical and for illustrative purposes, based on typical values reported in validation studies. scielo.br

Stability Assessment of this compound in Research Samples

The stability of this compound in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. europa.euresearchgate.net It ensures that the measured concentration reflects the actual concentration in the sample at the time of collection. Stability studies are conducted to evaluate the analyte's stability under different conditions, including:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles. scielo.br Samples are typically subjected to three freeze-thaw cycles.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical handling time of samples in the laboratory. scielo.brwisdomlib.org

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. wisdomgale.com

Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples (extracts) in the autosampler before analysis.

In a study quantifying dasatinib, the analyte was found to be stable in plasma after three freeze-thaw cycles, with concentrations ranging from 92.00% to 109.00% of the nominal value. scielo.br Room temperature stability for 6 hours was also confirmed, with concentrations between 86.40% and 108.00%. scielo.br A study on baclofen (B1667701) oral suspension demonstrated physical, chemical, and microbiological stability for up to 3 months under both refrigerated and room temperature conditions. ijpsonline.com Rigorous stability assessments for 4'-hydroxycholesterol demonstrated adequate stability of the endogenous compound in plasma and its derivative for clinical study sample analysis. nih.gov

Table 3: Stability Assessment of this compound in Human Plasma

| Stability Condition | Duration | Storage Temperature | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw Stability | 3 cycles | -20°C / Room Temperature | ± 15% |

| Short-Term (Bench-Top) Stability | 6 hours | Room Temperature | ± 15% |

| Long-Term Stability | 90 days | -80°C | ± 15% |

| Post-Preparative Stability | 24 hours | 4°C (Autosampler) | ± 15% |

This table provides a template for stability assessment parameters and typical acceptance criteria based on regulatory guidelines. europa.eu

Preclinical Research Models for Studying 4 Hydroxyclobazam Metabolism and Interactions

In Vitro Cellular and Subcellular Models for Metabolic Characterization

In vitro models are fundamental for the initial stages of metabolic investigation, offering a controlled environment to identify metabolic pathways and the enzymes responsible for them.

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cornerstone for metabolic profiling. researchgate.netmdpi.com The process of metabolite profiling in HLMs involves incubating the parent drug, clobazam, with a preparation of pooled HLMs in the presence of necessary cofactors, such as the NADPH-regenerating system. researchgate.neteurofinsdiscovery.com Following incubation, advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to separate and identify the resulting metabolites. rsc.org

Through such systems, 4'-hydroxyclobazam has been identified as a significant metabolite of clobazam. chemeurope.com These HLM studies are also crucial for comparative metabolism, allowing researchers to understand differences in metabolite formation across various species. eurofinsdiscovery.com Furthermore, chemical inhibition studies can be performed within HLM systems. By introducing specific chemical inhibitors of various CYP enzymes, researchers can deduce which specific enzymes are involved in the formation of this compound. For instance, the use of omeprazole, a known CYP2C19 inhibitor, can help quantify the contribution of this enzyme to the 4'-hydroxylation of clobazam and its other metabolites. nih.gov

To gain a more precise understanding of the specific enzymes involved in a metabolic reaction, researchers utilize recombinant cytochrome P450 enzyme systems. bioivt.com These systems consist of individual human CYP enzymes expressed in a heterologous system, such as bacterial or insect cells. bioivt.combdj.co.jp This approach allows for the investigation of a single enzyme's ability to metabolize a compound, eliminating the complexities of the multiple enzymes present in HLMs. bioivt.com

Studies using a panel of 13 cDNA-expressed human P450 isoforms have been instrumental in elucidating the metabolism of clobazam. nih.gov Research has demonstrated that the 4'-hydroxylation of clobazam to form this compound is catalyzed by CYP2C19 and CYP2C18. nih.govnih.gov Similarly, these recombinant systems have shown that the further metabolism of clobazam's active metabolite, N-desmethylclobazam (norclobazam), into 4'-hydroxy-N-desmethylclobazam is also mediated predominantly by CYP2C19, with a minor role for CYP2C18. nih.govnih.gov This detailed mechanistic information is critical for predicting drug-drug interactions and understanding interindividual variability in metabolism due to genetic polymorphisms in these enzymes. nih.gov

| Metabolic Pathway | Parent Compound | Metabolite | Primary CYP Enzymes Involved | Minor CYP Enzymes Involved | Reference |

|---|---|---|---|---|---|

| 4'-Hydroxylation | Clobazam | This compound | CYP2C19 | CYP2C18 | nih.govnih.gov |

| N-demethylation | Clobazam | N-desmethylclobazam | CYP3A4, CYP2C19 | CYP2B6 | chemeurope.comnih.gov |

| 4'-Hydroxylation | N-desmethylclobazam | 4'-hydroxy-N-desmethylclobazam | CYP2C19 | CYP2C18 | nih.govnih.gov |

Human Liver Microsome Systems for Metabolite Profiling

In Vivo Animal Models for Metabolic and Pharmacokinetic Studies

In vivo animal models are indispensable for studying the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within a whole organism.

Genetically modified animal models, particularly mice, offer powerful tools to investigate the specific roles of genes and their protein products in drug metabolism and action. nih.gov For a compound like this compound, whose formation is heavily dependent on polymorphic enzymes like CYP2C19, genetically modified models are particularly insightful. nih.govmedsafe.govt.nz

One key application is the use of "humanized" mice. For instance, TK-NOG mice can have their livers repopulated with human hepatocytes, creating a chimeric model with a "humanized liver." ciea.or.jp Such models are invaluable for studying human-specific drug metabolism in vivo, providing a more predictive system for how clobazam would be metabolized to this compound in humans. ciea.or.jp Another approach involves creating knock-in or knockout mice, where a specific mouse gene is replaced by its human counterpart or is deleted entirely. nih.govinotiv.com A mouse model with a deleted native Cyp2c cluster and a knock-in of the human CYP2C19 gene would be an ideal tool to specifically study the in vivo kinetics of this compound formation and the impact of different human CYP2C19 genetic variants.

Furthermore, genetically modified mice with point mutations in the targets of benzodiazepines, such as specific GABA-A receptor subunits, have been used to dissect the pharmacodynamic effects of clobazam and its metabolites. nih.govplos.orgresearchgate.net These models help differentiate the effects mediated by different receptor subtypes, providing insight into the potential therapeutic actions of metabolites like this compound. nih.govplos.org

The design of preclinical animal studies to investigate metabolites like this compound requires careful planning to yield meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data. nih.govtranscurebioservices.com Rodent models, primarily mice and rats, are commonly used for initial PK screening. nih.gov

A typical study design involves administering the parent compound, clobazam, to the animals, often through oral gavage to mimic clinical use. nih.govplos.org Blood samples are then collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration. nih.gov Brain tissue may also be collected to assess central nervous system penetration of the parent drug and its metabolites. nih.govbiorxiv.org These biological samples are then processed and analyzed using LC-MS/MS to determine the concentrations of clobazam, this compound, and other relevant metabolites over time. biorxiv.org This data allows for the calculation of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

To further probe metabolic pathways in vivo, study designs can incorporate the pre-treatment of animals with CYP inhibitors or inducers. plos.org For example, administering an inhibitor of CYP2C19 prior to clobazam would be expected to decrease the formation of this compound, providing in vivo confirmation of the metabolic pathway identified in in vitro models. plos.org

| Study Parameter | Description | Example/Rationale |

|---|---|---|

| Animal Model | Selection of appropriate species and strain. | CF-1 mice or Sprague-Dawley rats; commonly used in PK studies. nih.gov |

| Test Substance | Parent drug administered to generate the metabolite. | Clobazam, administered orally (p.o.). |

| Study Groups | Inclusion of control and treatment groups. | Vehicle control; Clobazam-treated; Clobazam + CYP modulator (e.g., CYP2C19 inhibitor). plos.org |

| Sample Collection | Timed collection of biological matrices. | Serial plasma sampling (e.g., 0.25, 0.5, 1, 2, 4, 8h); terminal brain tissue collection. nih.gov |

| Analytical Method | Quantitative analysis of parent drug and metabolites. | Validated LC-MS/MS method for simultaneous quantification of clobazam and this compound. biorxiv.org |

| Data Analysis | Calculation of pharmacokinetic parameters. | Non-compartmental analysis to determine Cmax, Tmax, AUC, and half-life. plos.org |

Structure Activity Relationship Sar Investigations Relevant to 4 Hydroxyclobazam

Influence of Chemical Structure on Metabolic Susceptibility to 4'-Hydroxylation

The metabolic pathway leading to the formation of 4'-Hydroxyclobazam is significantly influenced by the specific structural features of the parent compound, clobazam. Clobazam undergoes extensive metabolism in the liver, primarily through two main chemical transformations: N-demethylation and hydroxylation. drugbank.comnih.govtoxno.com.au

The key structural feature that predisposes clobazam to 4'-hydroxylation is the presence of a phenyl ring at the 5-position of the benzodiazepine (B76468) core. nih.govresearchgate.net This aromatic ring provides a site for oxidative metabolism. Specifically, the para-position (4'-position) of this phenyl ring is particularly susceptible to the introduction of a hydroxyl (-OH) group. nih.govresearchgate.net This metabolic step is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and to a lesser extent, CYP2C18. drugbank.comtoxno.com.aupharmgkb.orgnih.govresearchgate.net

A notable distinction between the 1,5-benzodiazepines, like clobazam, and the 1,4-benzodiazepines, such as diazepam, is the site of hydroxylation. nih.govresearchgate.net Clobazam's structure, specifically its 1,5-benzodiazepine core, makes it not amenable to hydroxylation at the 3-position, a common metabolic pathway for 1,4-benzodiazepines. nih.govresearchgate.net Instead, the 4'-position of the phenyl group is the favored site for hydroxylation in clobazam. nih.govresearchgate.net

The formation of this compound represents a minor, though significant, metabolic pathway for clobazam. researchgate.net The major route of metabolism for clobazam is N-demethylation at the 1-position to form N-desmethylclobazam, an active metabolite. pharmgkb.orgnih.govresearchgate.net This N-demethylation is primarily carried out by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. drugbank.compharmgkb.orgnih.gov Subsequently, N-desmethylclobazam itself undergoes hydroxylation, mainly by CYP2C19, to form 4'-hydroxy-N-desmethylclobazam, an inactive metabolite. pharmgkb.orgnih.govresearchgate.net The demethylation of this compound is facilitated by CYP2C9, CYP2B6, and CYP3A4. pharmgkb.orgnih.gov

Table 1: Key Metabolic Pathways of Clobazam

| Metabolite | Precursor | Key Enzymes Involved | Metabolic Transformation |

| This compound | Clobazam | CYP2C19, CYP2C18 | Hydroxylation at the 4'-position of the phenyl ring |

| N-desmethylclobazam | Clobazam | CYP3A4, CYP2C19, CYP2B6 | N-demethylation at the 1-position |

| 4'-Hydroxy-N-desmethylclobazam | N-desmethylclobazam | CYP2C19 | Hydroxylation at the 4'-position of the phenyl ring |

| 4'-Hydroxy-N-desmethylclobazam | This compound | CYP2C9, CYP2B6, CYP3A4 | N-demethylation at the 1-position |

Comparative Structure-Activity Analysis Across Clobazam and its Metabolites

The pharmacological activity of clobazam is not solely attributed to the parent drug but also to its major active metabolite, N-desmethylclobazam. toxno.com.aunih.gov In contrast, this compound is generally considered to be an inactive metabolite. pharmgkb.org A comparative analysis of the structures of these three molecules reveals key differences that likely underlie their varying activities.

Clobazam and N-desmethylclobazam differ by the presence of a methyl group at the N-1 position of the benzodiazepine ring. This structural difference influences their affinity for GABA-A receptor subtypes. Both clobazam and N-desmethylclobazam exhibit a greater affinity for α2-containing GABA-A receptors compared to α1-containing receptors, a feature that distinguishes them from some 1,4-benzodiazepines. plos.orgwikipedia.orgnih.gov This preferential binding to the α2 subunit is thought to contribute to their anticonvulsant effects. plos.org

The introduction of a hydroxyl group at the 4'-position of the phenyl ring in this compound significantly alters its properties. This modification increases the polarity of the molecule, which generally facilitates its excretion from the body. rsc.org The addition of this polar group likely disrupts the optimal binding interactions with the GABA-A receptor, leading to its classification as an inactive metabolite.

Table 2: Comparison of Clobazam and its Major Metabolites

| Compound | Key Structural Features | Pharmacological Activity |

| Clobazam | 1,5-benzodiazepine core, N-1 methyl group, 5-phenyl ring | Active |

| N-desmethylclobazam | 1,5-benzodiazepine core, 5-phenyl ring | Active |

| This compound | 1,5-benzodiazepine core, N-1 methyl group, 5-(4-hydroxyphenyl) ring | Inactive |

| 4'-Hydroxy-N-desmethylclobazam | 1,5-benzodiazepine core, 5-(4-hydroxyphenyl) ring | Inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.